An In-depth Technical Guide to the Basic Properties of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of (R)-1-Methyl-3-aminomethyl-piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Chiral Piperidines in Drug Discovery
The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1][2] The introduction of chirality to the piperidine ring allows for precise three-dimensional arrangements of substituents, which can significantly enhance biological activity, selectivity, and pharmacokinetic properties, while potentially reducing off-target effects and associated toxicities.[3] (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a prime example of such a chiral building block, valued for its role in constructing complex molecular architectures with therapeutic potential.[4] Its most notable application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic drugs.[5]
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is essential for its effective handling, formulation, and application in synthesis.
| Property | Value | Source |
| Chemical Name | [(3R)-1-methylpiperidin-3-yl]methanamine;dihydrochloride | BOC Sciences |
| CAS Number | 1400744-18-4 | Sigma-Aldrich[6] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | |
| Molecular Weight | 201.14 g/mol | Sigma-Aldrich[6] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Expected to be highly soluble in water and polar protic solvents. | General knowledge |
Synthesis and Salt Formation
The synthesis of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is typically achieved through a multi-step process starting from a chiral precursor, commonly (R)-3-(Boc-amino)piperidine. The following workflow outlines a representative synthetic route.
Caption: Synthetic workflow for (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride.
Experimental Protocol: Synthesis
This protocol is a generalized representation based on established chemical transformations.
Part A: N-Methylation of (R)-3-(Boc-amino)piperidine
-
To a solution of (R)-3-(Boc-amino)piperidine in a suitable solvent such as methanol, add aqueous formaldehyde.
-
Cool the reaction mixture in an ice bath.
-
Add a reducing agent, such as sodium cyanoborohydride, portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield (R)-1-Methyl-3-(Boc-aminomethyl)piperidine, which can be used in the next step without further purification.
Part B: Boc Deprotection and Dihydrochloride Salt Formation
-
Dissolve the crude (R)-1-Methyl-3-(Boc-aminomethyl)piperidine from Part A in a suitable solvent like methanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) to the mixture.
-
Stir the reaction at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether) to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride.
Core Directive: Understanding the Basic Properties
The basicity of (R)-1-Methyl-3-aminomethyl-piperidine is a critical parameter that dictates its behavior in both chemical reactions and biological systems. As a diamine, its protonation state is pH-dependent and is characterized by two distinct pKa values corresponding to the two amine groups.
Theoretical Considerations of Basicity
(R)-1-Methyl-3-aminomethyl-piperidine possesses two basic nitrogen centers:
-
A tertiary amine within the piperidine ring.
-
A primary amine in the aminomethyl substituent.
The basicity of piperidine itself is significantly higher than that of aromatic amines like pyridine, due to the sp³ hybridization of the nitrogen atom, which makes its lone pair of electrons more available for protonation.[7][8] The N-methyl group is an electron-donating group, which slightly increases the electron density on the ring nitrogen, thus marginally increasing its basicity compared to unsubstituted piperidine. The aminomethyl group at the 3-position is separated from the ring nitrogen by a carbon atom, so its direct electronic effect on the ring nitrogen's basicity is minimal.
Conversely, the basicity of the primary aminomethyl group will be influenced by the proximity of the piperidine ring. It is expected to have a pKa value typical for a primary alkylamine. Therefore, we can predict two distinct pKa values for this molecule, likely in the range of 9-11 for the piperidine nitrogen and 8-10 for the aminomethyl nitrogen.
Experimental Determination of pKa Values
Accurate pKa values must be determined empirically. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two robust methods for this purpose.
This method involves titrating a solution of the diamine dihydrochloride with a strong base and monitoring the pH change.[9][10][11]
Materials and Equipment:
-
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
-
Standardized 0.1 M NaOH solution
-
Deionized water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride and dissolve it in a known volume of deionized water to create a solution of approximately 10 mM.
-
Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration well past the second equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The two inflection points in the curve correspond to the two equivalence points. The pH at the halfway point to the first equivalence point is an estimate of pKa₂, and the pH at the point halfway between the first and second equivalence points is an estimate of pKa₁.
-
For greater accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot (ΔpH/ΔV vs. V) and the zero crossings in the second derivative plot (Δ²pH/ΔV² vs. V) will precisely locate the equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
This method relies on the principle that the chemical shifts of protons adjacent to the nitrogen atoms will change as a function of the protonation state.[8][12][13][14]
Materials and Equipment:
-
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
-
A series of buffer solutions of known pH (e.g., phosphate, borate buffers) prepared in D₂O
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a series of NMR samples by dissolving a small, constant amount of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride in each of the D₂O buffer solutions with varying pD (pH in D₂O) values.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Data Analysis:
-
Identify the signals corresponding to protons on the carbons adjacent to the two nitrogen atoms (e.g., the N-methyl protons, the protons on the carbons alpha to the ring nitrogen, and the methylene protons of the aminomethyl group).
-
Plot the chemical shift (δ) of a chosen proton signal (y-axis) against the pD of the solution (x-axis).
-
The resulting plot will be a sigmoidal curve (or two overlapping sigmoidal curves). The inflection point(s) of the curve(s) correspond to the pKa value(s).
-
The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.
-
Application in Drug Development: Synthesis of Alogliptin
A primary application of (R)-1-Methyl-3-aminomethyl-piperidine's precursor, (R)-3-aminopiperidine dihydrochloride, is in the synthesis of the DPP-4 inhibitor Alogliptin, used for the treatment of type 2 diabetes.[15][16][17] The chiral piperidine moiety is crucial for the drug's potent and selective inhibition of the DPP-4 enzyme.[5]
Caption: Simplified workflow for the synthesis of Alogliptin Benzoate.
In a key step of the synthesis, (R)-3-aminopiperidine dihydrochloride is coupled with a substituted pyrimidinedione intermediate, such as 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, via a nucleophilic aromatic substitution reaction.[17][18] This reaction is typically carried out in the presence of a base, like potassium carbonate, to neutralize the hydrochloride salt and facilitate the reaction.[17] The resulting Alogliptin free base is then often converted to its benzoate salt for improved stability and formulation properties.[16]
Conclusion
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a valuable chiral building block in pharmaceutical research and development. Its basic properties, governed by the two amine functionalities, are fundamental to its reactivity and application. This guide has provided a theoretical framework for understanding these properties and, crucially, has detailed robust experimental protocols for their empirical determination. By equipping researchers with this knowledge and these methodologies, this document aims to facilitate the effective and informed use of this important synthetic intermediate in the creation of novel therapeutics.
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